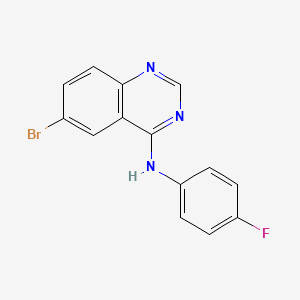

6-bromo-N-(4-fluorophenyl)quinazolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-bromo-N-(4-fluorophenyl)quinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . This compound has gained significant attention in scientific research due to its potential therapeutic applications and environmental impact.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromoquinazoline and 4-fluoroaniline.

Reaction Conditions: The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

6-bromo-N-(4-fluorophenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different quinazoline derivatives.

Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the substituents introduced.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has shown that 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine exhibits potent anticancer activity, particularly against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

- Cytotoxicity Studies : In vitro studies indicate that derivatives of this compound can significantly inhibit cell proliferation, with some compounds showing IC50 values in the low micromolar range .

- Mechanism of Action : The compound has been demonstrated to inhibit the phosphorylation of the epidermal growth factor receptor (EGFR), which is crucial for cancer cell survival and proliferation. Molecular docking studies suggest that it binds effectively to the ATP-binding site of EGFR, disrupting its activity .

Structure-Activity Relationship (SAR)

The presence of halogen atoms, such as bromine and fluorine, on the quinazoline ring is essential for enhancing biological activity. The SAR studies reveal:

- Substituent Effects : Compounds with electron-withdrawing groups like fluorine exhibit improved metabolic stability and binding affinity compared to their non-substituted counterparts .

- Active Compounds : Various derivatives have been synthesized and evaluated, leading to the identification of several potent inhibitors of EGFR and other kinases involved in cancer progression .

Other Potential Applications

Beyond its anticancer properties, this compound may have applications in other therapeutic areas:

- Inhibition of Clk4 Kinase : Some studies have explored its role as an inhibitor of Clk4 kinase, which is involved in cell cycle regulation and has implications in cancer treatment .

- Anti-inflammatory Activity : Quinazoline derivatives have also been investigated for their anti-inflammatory properties, with some showing promise in reducing inflammation markers in vitro .

Case Study 1: Anticancer Efficacy

In a study evaluating various quinazoline derivatives, this compound was found to be one of the most effective compounds against MCF-7 cells, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents like Gefitinib .

Case Study 2: SAR Analysis

A comprehensive SAR analysis revealed that modifications at both the 6 and N positions significantly influenced the potency against Clk4 kinase. Compounds with specific substitutions showed enhanced inhibitory effects, providing insights into designing more effective inhibitors .

Mecanismo De Acción

The mechanism of action of 6-bromo-N-(4-fluorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it can inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival .

Comparación Con Compuestos Similares

Similar Compounds

Gefitinib: A quinazoline derivative used as an EGFR inhibitor in cancer treatment.

Erlotinib: Another EGFR inhibitor with a similar structure and mechanism of action.

Afatinib: A broader spectrum EGFR inhibitor with additional activity against other tyrosine kinases.

Uniqueness

6-bromo-N-(4-fluorophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of bromine and fluorine atoms enhances its potential as a therapeutic agent by improving its binding affinity and selectivity for molecular targets.

Actividad Biológica

6-Bromo-N-(4-fluorophenyl)quinazolin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology. Quinazoline derivatives, including this compound, have been extensively studied for their biological activities, particularly as anticancer agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and potential therapeutic applications.

The biological activity of this compound primarily involves its role as a kinase inhibitor . Kinases are critical in regulating various cellular processes, including proliferation and apoptosis. By inhibiting specific kinases, this compound can disrupt cancer cell signaling pathways, leading to reduced cell growth and increased apoptosis in cancer cells .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound:

-

In Vitro Studies :

- The compound has shown significant antiproliferative activity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). For instance, derivatives of quinazoline have been reported to exhibit IC50 values as low as 0.096 μM against epidermal growth factor receptor (EGFR), indicating strong inhibitory effects .

- In a study involving bladder cancer cell lines, this compound demonstrated the ability to induce apoptosis and inhibit cell proliferation effectively.

- Cytotoxicity Assays :

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been crucial in optimizing the biological activity of quinazoline derivatives. Modifications to the quinazoline core have led to enhanced selectivity and potency against specific kinases involved in cancer pathways .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| EGFR Inhibition | MCF7 | 0.096 | |

| Cytotoxicity | A549 | 2.09 | |

| Apoptosis Induction | Bladder Cancer | Not Specified | |

| Cell Proliferation Inhibition | Various | Not Specified |

Case Studies

-

Bladder Cancer Research :

- In a study focused on bladder cancer, researchers synthesized a series of quinazoline derivatives based on this compound. The derivatives displayed promising results in inhibiting tumor growth and inducing apoptosis in vitro, suggesting their potential for further development into clinical candidates.

- Kinase Inhibition Studies :

Propiedades

IUPAC Name |

6-bromo-N-(4-fluorophenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrFN3/c15-9-1-6-13-12(7-9)14(18-8-17-13)19-11-4-2-10(16)3-5-11/h1-8H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLMZETXQWPGIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=NC3=C2C=C(C=C3)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.